4-Ethenyl-1,3-thiazol-2-amine hydrochloride
Overview
Description
4-Ethenyl-1,3-thiazol-2-amine hydrochloride is a chemical compound with the molecular formula C5H7ClN2S and a molecular weight of 162.64 g/mol . This compound is known for its versatile applications in various fields of scientific research and industry.
Mechanism of Action
Target of Action
Thiazole derivatives have been known to exhibit diverse biological activities , suggesting that they may interact with multiple targets.
Mode of Action
Thiazole compounds are known to interact with their targets through various mechanisms, depending on the specific functional groups present in the molecule .
Biochemical Pathways
Thiazole derivatives have been reported to influence several biochemical pathways, leading to diverse biological effects .
Result of Action
Thiazole derivatives have been reported to exhibit significant analgesic and anti-inflammatory activities , suggesting potential therapeutic applications.
Preparation Methods
The synthesis of 4-Ethenyl-1,3-thiazol-2-amine hydrochloride typically involves the cyclization and condensation of haloketones with thioamide . This process is widely popular for the synthesis of thiazole moieties. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Ethenyl-1,3-thiazol-2-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Cycloaddition: This reaction involves the addition of two or more unsaturated molecules to form a cyclic compound.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Ethenyl-1,3-thiazol-2-amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: It is used in the study of biological systems and the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
4-Ethenyl-1,3-thiazol-2-amine hydrochloride can be compared with other similar compounds, such as:
4-Phenyl-1,3-thiazol-2-amine: Known for its antileishmanial activity.
4-Ethyl-1,3-thiazol-2-amine hydrochloride: Used in various industrial applications.
2-Aminothiazole: Present in the structure of antiviral, antifungal, antimicrobial, anti-cancerous, and anti-inflammatory compounds.
The uniqueness of this compound lies in its specific chemical structure and the resulting properties that make it suitable for a wide range of applications.
Properties
IUPAC Name |
4-ethenyl-1,3-thiazol-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2S.ClH/c1-2-4-3-8-5(6)7-4;/h2-3H,1H2,(H2,6,7);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJXGJDWGLBUDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CSC(=N1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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